molecular formula C9H9NO3 B15272609 4-Hydroxy-2,6-dimethoxybenzonitrile

4-Hydroxy-2,6-dimethoxybenzonitrile

Cat. No.: B15272609
M. Wt: 179.17 g/mol
InChI Key: WQHQWXWSEGQGIW-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a hydroxyl group and two methoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6-dimethoxybenzonitrile typically involves the reaction of 2,6-dimethoxybenzonitrile with appropriate reagents to introduce the hydroxyl group at the 4-position. One common method involves the use of methylmagnesium iodide followed by cleavage of the ether linkages with aluminum chloride . Another approach includes the reaction of nitrile compounds with alkali metal halides followed by acid treatment .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,6-dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

4-Hydroxy-2,6-dimethoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dimethoxybenzonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2,6-dimethoxybenzonitrile is unique due to the combination of hydroxyl and methoxy groups on the benzonitrile core, providing a distinct set of chemical properties and reactivity patterns.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-hydroxy-2,6-dimethoxybenzonitrile

InChI

InChI=1S/C9H9NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,1-2H3

InChI Key

WQHQWXWSEGQGIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C#N)OC)O

Origin of Product

United States

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